Cas no 477867-53-1 (N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide)

N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a thiadiazole-thiophene hybrid scaffold. This compound is of interest in medicinal and agrochemical research due to its unique heterocyclic structure, which may confer bioactivity in target-specific applications. The tert-butyl group enhances steric stability, while the thiadiazole and thiophene moieties contribute to potential electronic and binding interactions. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and structural integrity are critical for reproducible research outcomes.
N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide structure
477867-53-1 structure
Product name:N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
CAS No:477867-53-1
MF:C10H13N3O2S3
MW:303.424117803574
CID:6629579
PubChem ID:1489621

N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005083017
    • N-tert-butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
    • CHEMBL1884577
    • N-tert-butyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
    • MLS000594399
    • SMR000126579
    • 477867-53-1
    • N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
    • HMS2315O22
    • 1M-005
    • 2-Thiophenesulfonamide, N-(1,1-dimethylethyl)-5-(1,2,3-thiadiazol-4-yl)-
    • N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
    • Inchi: 1S/C10H13N3O2S3/c1-10(2,3)12-18(14,15)9-5-4-8(17-9)7-6-16-13-11-7/h4-6,12H,1-3H3
    • InChI Key: NDDOEQWJQPJDCA-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2=CSN=N2)S1)(NC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 303.017
  • Monoisotopic Mass: 303.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 137Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Predicted)
  • Boiling Point: 466.3±55.0 °C(Predicted)
  • pka: 10.97±0.50(Predicted)

N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674265-1mg
N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
477867-53-1 98%
1mg
¥357.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674265-2mg
N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
477867-53-1 98%
2mg
¥413.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674265-5mg
N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide
477867-53-1 98%
5mg
¥441.00 2024-05-12

Additional information on N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide

N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide: A Promising Compound in Medicinal Chemistry

N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide (CAS No. 477867-53-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

The structure of N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide is characterized by a thiophene ring substituted with a sulfonamide group and a 1,2,3-thiadiazole moiety. The tert-butyl group attached to the sulfonamide enhances the lipophilicity and stability of the molecule, making it an attractive candidate for drug development. The 1,2,3-thiadiazole ring is known for its ability to form stable complexes with various metal ions, which can influence the compound's biological activity.

Recent studies have highlighted the anti-inflammatory properties of N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide. In vitro assays have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide has demonstrated anti-cancer potential in preclinical studies. Research has shown that it exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These properties make it a promising candidate for further investigation in cancer therapy.

In addition to its anti-inflammatory and anti-cancer activities, N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide has also been studied for its anti-microbial properties. Preliminary data indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. These findings suggest that it could be developed as a novel antimicrobial agent to combat multidrug-resistant pathogens.

The pharmacokinetic profile of N-tert-Butyl-5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonamide has been evaluated in several animal models. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These characteristics are crucial for its potential use as an oral therapeutic agent.

Despite its promising properties, further research is needed to fully understand the mechanism of action and optimize its therapeutic potential. Ongoing studies are focusing on elucidating the molecular targets of N-tert-Butyl-5-(1,2,3-thiadiazol-4-y)thiophene-2-sulfonamide and exploring its efficacy in more advanced preclinical models. Additionally, efforts are being made to develop prodrugs and analogs with improved pharmacological properties.

In conclusion, N-tert-butyl 5-(1,2,3-thiadiazol 4 yl)thiophene 2 sulfonamide (CAS No. 477867 53 1) represents a promising compound with diverse biological activities. Its unique structure and favorable pharmacological profile make it an attractive candidate for further development in various therapeutic areas. Continued research will likely uncover new applications and optimize its potential as a valuable medicinal agent.

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